molecular formula C9H9Cl2N3 B14130732 5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 89145-84-6

5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14130732
CAS No.: 89145-84-6
M. Wt: 230.09 g/mol
InChI Key: FITBVWKJEYYNQR-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-dichlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, amine derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
  • 5-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
  • 5-(2,6-Dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one

Uniqueness

5-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific dichlorophenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89145-84-6

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9Cl2N3/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-3,7H,4H2,(H3,12,13,14)

InChI Key

FITBVWKJEYYNQR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=N1)N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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